molecular formula C7H10BrNS B3031862 1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine CAS No. 78909-24-7

1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine

Cat. No. B3031862
CAS RN: 78909-24-7
M. Wt: 220.13 g/mol
InChI Key: FKYQUCSVRWXPKO-UHFFFAOYSA-N
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Patent
US04777179

Procedure details

A mixture of 4-bromo-2-thiophenecarboxaldehyde (4.8 g), dry dimethylformamide (4.3 ml) and 98% formic acid (1.4 ml), was heated at 120° for 30 h. The cooled mixture was poured into water (100 ml) and basified with anhydrous sodium carbonate. Diethyl ether (2×100 ml) was added and the ethereal solution was extracted with dilute hydrochloric acid (50 ml). The aqueous solution was basified with anhydrous sodium carbonate and extracted with diethyl ether (200 ml). The ethereal extracts were distilled to give the title compound (2.5 g) as a colourless oil, b.p. 70°/0.01 mm.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=O)[S:5][CH:6]=1.[CH3:9][N:10](C)[CH:11]=O.C(O)=O.C(=O)([O-])[O-].[Na+].[Na+]>C(OCC)C.O>[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][N:10]([CH3:11])[CH3:9])[S:5][CH:6]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Name
Quantity
4.3 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 120° for 30 h
Duration
30 h
EXTRACTION
Type
EXTRACTION
Details
the ethereal solution was extracted with dilute hydrochloric acid (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (200 ml)
DISTILLATION
Type
DISTILLATION
Details
The ethereal extracts were distilled

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.